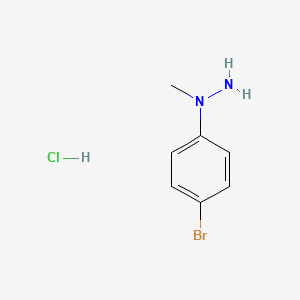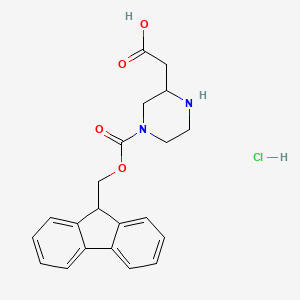![molecular formula C10H8F2O4 B6354140 2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester CAS No. 773135-44-7](/img/structure/B6354140.png)
2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester is a fluorinated organic compound with the molecular formula C10H8F2O4. This compound is part of the benzo[1,3]dioxole family, which is characterized by a dioxole ring fused to a benzene ring. The presence of fluorine atoms in the structure enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
作用機序
Mode of Action
It’s known that similar compounds, such as activated esters, react with amine functionalized scaffolds to generate chelators .
Biochemical Pathways
Similar compounds have been used in the synthesis of metal-organic frameworks (mofs), where the dioxole group binds to metal ions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester. For instance, it is known to be a flammable liquid and should be stored in a cool, well-ventilated place away from fire and high temperatures . Personal protective equipment should be worn to avoid inhalation of its vapor or contact with skin and eyes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid.
Esterification: The carboxylic acid is then esterified using ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.
化学反応の分析
Types of Reactions
2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid.
Reduction: 2,2-Difluoro-benzo[1,3]dioxole-4-methanol.
Hydrolysis: 2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid and ethanol.
科学的研究の応用
2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Employed in the development of fluorinated analogs of biologically active molecules for studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties such as increased thermal stability and resistance to degradation.
類似化合物との比較
Similar Compounds
2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid: The parent carboxylic acid form of the compound.
2,2-Difluoro-benzo[1,3]dioxole-4-methanol: The reduced alcohol form of the compound.
2,2-Difluoro-benzo[1,3]dioxole-4-carboxaldehyde: An aldehyde derivative of the compound.
Uniqueness
2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester is unique due to its ester functional group, which imparts different chemical properties compared to its carboxylic acid, alcohol, and aldehyde counterparts. The ester group enhances its solubility in organic solvents and its reactivity in esterification and transesterification reactions, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
ethyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c1-2-14-9(13)6-4-3-5-7-8(6)16-10(11,12)15-7/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKSMRWBNCCUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)













